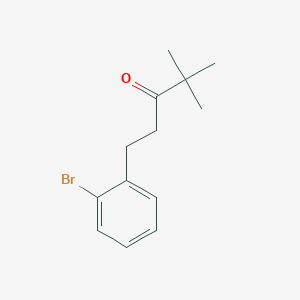
1-(2-Bromophenyl)-4,4-dimethylpentan-3-one
Übersicht
Beschreibung
1-(2-Bromophenyl)-4,4-dimethylpentan-3-one is an organic compound with a molecular formula of C10H13BrO. It is a colorless liquid with a boiling point of 235 °C and a melting point of -20 °C. It is highly soluble in methanol, ethanol, and other organic solvents, making it an ideal starting material for synthetic organic chemistry. 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one has been used in a variety of applications, including as a reagent for the synthesis of organic compounds, a solvent for organic reactions, and a catalyst for various organic processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
One study involved the synthesis of complex hydrocarbons, highlighting the utility of bromophenyl compounds in creating novel chemical structures. The synthesis process leveraged the reactivity of phenyl groups with dicarboxylic esters and phenyllithium, demonstrating the compound's potential in organic synthesis and material science (Wittig, 1980).
Crystal Structures and High-Spin States
Research on oligo(N-phenyl-m-aniline)s derived from bromophenyl compounds revealed insights into their crystal structures and electronic properties. The study showcased how these compounds could adopt helical structures and possess unique redox properties, indicating their potential in developing new materials with specific electronic characteristics (Ito et al., 2002).
Cyclization and Stereochemistry
A comparative study on the cyclization of bromophenyl substrates offered insights into the synthesis of cis-1,3-disubstituted indans. This research highlighted the compound's role in achieving high stereo-selectivity in chemical reactions, which is crucial for the synthesis of chiral molecules and pharmaceuticals (Bailey et al., 2002).
Antiproliferative Effects
The synthesis of phospholene oxides from bromophenyl compounds demonstrated significant antiproliferative effects on cancer cells. This indicates the potential of such compounds in medicinal chemistry, specifically in designing new anticancer agents (Yamada et al., 2010).
Spectroscopic Properties and Fluorophores
Research on the spectroscopic properties of brominated benzothiazoles, related to bromophenyl compounds, provided valuable insights into designing fluorophores. This study demonstrated the impact of halogen substitution on fluorescence properties, useful in developing optical materials and sensors (Misawa et al., 2019).
Wirkmechanismus
Target of Action
Brominated compounds like this are often used in suzuki-miyaura coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process . Therefore, it’s plausible that the compound could interact with palladium catalysts in these reactions.
Mode of Action
In the context of Suzuki-Miyaura coupling, 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one could potentially undergo oxidative addition with a palladium catalyst . This process involves the donation of electrons from the palladium to form a new palladium-carbon bond . The bromine atom in the compound could also play a role in this process, as it’s a good leaving group.
Biochemical Pathways
For instance, it could participate in carbon-carbon bond-forming reactions like Suzuki-Miyaura coupling , which are crucial in the synthesis of various organic compounds.
Result of Action
The molecular and cellular effects of 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one’s action would largely depend on the specific context in which the compound is used. In organic synthesis, for example, the compound could facilitate the formation of carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-4,4-dimethylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-13(2,3)12(15)9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYOFMHRKRNDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-4,4-dimethylpentan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



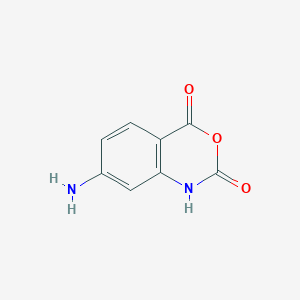
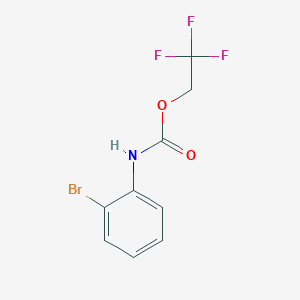
![tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519327.png)

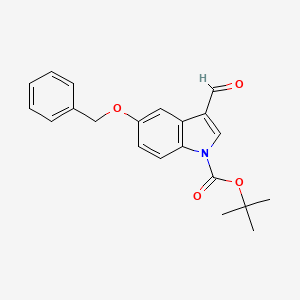


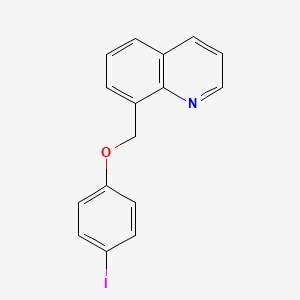

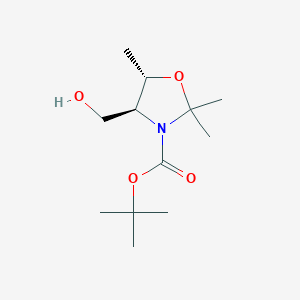
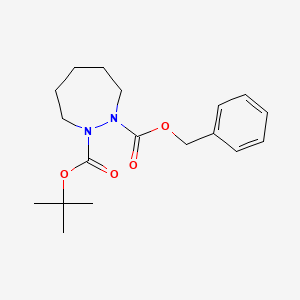
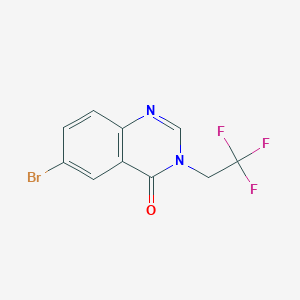
![2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1519342.png)
